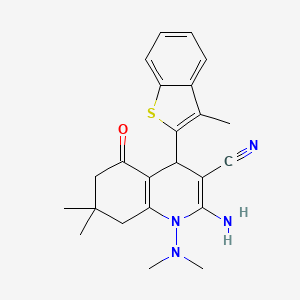![molecular formula C20H19N5OS B5967808 [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B5967808.png)
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining indole, pyrazole, thiazole, and pyrrolidine moieties, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Indole Formation: Starting with the synthesis of the indole moiety through Fischer indole synthesis.
Pyrazole Formation: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones.
Thiazole Formation: Thiazole rings are typically formed through the Hantzsch thiazole synthesis.
Pyrrolidine Formation: Pyrrolidine rings can be synthesized via the reduction of pyrroles or through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are being explored in medicine. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone: shares similarities with other compounds containing indole, pyrazole, thiazole, and pyrrolidine moieties.
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable applications.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c26-20(25-9-3-6-18(25)19-21-8-11-27-19)16-12-15(22-23-16)13-24-10-7-14-4-1-2-5-17(14)24/h1-2,4-5,7-8,10-12,18H,3,6,9,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOBXBCHPAVYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B5967730.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5967735.png)
![4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B5967748.png)
![2-[({2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B5967749.png)
![5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B5967757.png)
![1-(1-AZEPANYL)-3-{[3-(1-AZEPANYL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE](/img/structure/B5967768.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B5967776.png)
![N-(2-ethoxyphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5967783.png)
![N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5967786.png)
![N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B5967790.png)


![[6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-4-methyl-2-propan-2-ylpiperazin-1-yl]methanone](/img/structure/B5967815.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5967827.png)
